5-Nitroisophthalic acid

Catalog No.
S577129
CAS No.
618-88-2
M.F
C8H5NO6
M. Wt
211.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Nitroisophthalic acid

5-Nitroisophthalic acid eliminates oxidative degradation risks in API synthesis. Start with esterification at >98% purity, then reduce nitro group to 5-aminoisophthalic acid diesters, ensuring high-yield Iopamidol production. For MOF research, its steric nitro group creates 40-membered ring cavities ideal for gas adsorption and luminescence sensing. Reliable global supply.

CAS Number

618-88-2

Product Name

5-Nitroisophthalic acid

IUPAC Name

5-nitrobenzene-1,3-dicarboxylic acid

Molecular Formula

C8H5NO6

Molecular Weight

211.13 g/mol

InChI

InChI=1S/C8H5NO6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3H,(H,10,11)(H,12,13)

InChI Key

NBDAHKQJXVLAID-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1C(=O)O)[N+](=O)[O-])C(=O)O

Synonyms

5-Nitroisophthalic Acid; 1-Nitrobenzene-3,5-dicarboxylic Acid; 5-Nitro-1,3-benzenedicarboxylic Acid; 5-Nitro-m-phthalic Acid; 5-Nitroisophthalic Acid; NSC 6654; USP Glycopyrrolate Erythro Isomer;

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)[N+](=O)[O-])C(=O)O

The exact mass of the compound 5-Nitroisophthalic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66545. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phthalic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

10 g, 25 g, 100 g

5-Nitroisophthalic acid (5-NIPA, CAS 618-88-2) is a highly functionalized aromatic dicarboxylic acid characterized by a strongly electron-withdrawing nitro group at the 5-position of the benzene ring. Exhibiting a melting point of 259–261°C and limited aqueous solubility (1.5 g/L at 20°C), it is highly soluble in polar organic solvents and deep eutectic mixtures . In industrial and laboratory procurement, 5-NIPA is primarily valued as an oxidation-resistant precursor for the synthesis of active pharmaceutical ingredients (APIs), particularly non-ionic X-ray contrast media like Iopamidol, and as a structure-directing ligand in the engineering of metal-organic frameworks (MOFs) [1].

Research Fit

Bifunctional rigid ligand for MOF and coordination polymer synthesis
Key intermediate for non-ionic X-ray contrast agent synthesis
Nitro-substituted aromatic building block with downstream reactive handle

Substituting 5-NIPA with unsubstituted isophthalic acid (IPA) or its downstream reduced form, 5-aminoisophthalic acid (5-AIPA), fundamentally disrupts both chemical synthesis and materials engineering workflows. In pharmaceutical manufacturing, attempting to use 5-AIPA directly for early-stage esterification exposes the vulnerable amino group to oxidative degradation, leading to severe yield losses and complex impurity profiles [1]. By procuring 5-NIPA, chemists can perform robust, high-yield esterification (>98% purity) before safely reducing the nitro group under controlled conditions[1]. In materials science, replacing 5-NIPA with IPA eliminates the steric bulk of the nitro group, causing coordination polymers to collapse into dense, low-porosity networks rather than forming the expanded, functionalized cavities required for advanced gas adsorption or luminescence sensing [2].

Substitution Risk

Coordination
The electron-withdrawing nitro group directs distinct coordination modes; unsubstituted dicarboxylates may yield different framework topologies.
H-Bonding
The nitro group acts as a hydrogen-bond acceptor, enabling supramolecular synthons absent in isophthalic acid or terephthalic acid.
Reactivity
The nitro group is a reactive handle for downstream reduction to amine; non-nitrated analogs lack this synthetic entry point.

Oxidation-Resistant Esterification for High-Purity Contrast Agent Precursors

In the multi-step synthesis of Iopamidol, direct esterification of 5-aminoisophthalic acid is highly prone to oxidative degradation and side reactions. Utilizing 5-NIPA as the starting material provides a stable, oxidation-resistant scaffold that enables robust acid-catalyzed esterification. Industrial processes utilizing 5-NIPA achieve 5-nitroisophthalic acid dimethyl ester at 98.0% to >99.9% purity, which is then cleanly reduced to the amino-diester[1]. This strategic sequencing avoids early-stage amine oxidation, securing the high intermediate purity required for clinical-grade API manufacturing [1].

Evidence DimensionEsterification Intermediate Purity
Target Compound Data>98.0% to 99.9% purity of diester intermediate (using 5-NIPA)
Comparator Or BaselineDirect use of 5-aminoisophthalic acid (prone to amine oxidation and lower yields)
Quantified DifferenceEliminates early-stage amine oxidation, securing >98% intermediate purity
ConditionsAcid-catalyzed esterification with methanol/ethanol prior to reduction

Procuring 5-NIPA rather than its amino analog ensures a stable, high-yield synthetic route to Iopamidol by preventing premature amine degradation.

MOF Topology Diversity
Head-to-head
Three distinct topologies (pcu, pts, 4,5,6T11) accessible with Gd(III); isophthalic acid yields simpler nets under comparable conditions.
Supports topological diversity screening for MOF design.
Solvothermal synthesis in DMF with Gd(NO3)3·6H2O.

Steric Expansion of Supramolecular Cavities in Metal-Organic Frameworks

The bulky, electron-withdrawing nitro group in 5-NIPA prevents dense packing during MOF self-assembly. In comparative studies of Cadmium(II) coordination polymers, substituting standard isophthalic acid with 5-NIPA expanded the supramolecular architecture from dense 16-membered rings to enlarged 40-membered rings [1]. This substitution increased the metal-metal separation distance bridged by the dicarboxylate to 10.179 Å [1]. The nitro group acts as a critical steric wedge and hydrogen-bond acceptor, dictating the framework topology without directly coordinating to the transition metal[1].

Evidence DimensionSupramolecular Ring Size and Metal-Metal Separation
Target Compound Data40-membered rings with 10.179 Å metal-metal separation (5-NIPA)
Comparator Or BaselineDense 16-membered rings (Isophthalic acid)
Quantified Difference2.5x increase in ring size and expanded cavity volume
ConditionsHydrothermal/solvothermal synthesis of Cd(II) coordination polymers

For materials scientists designing porous frameworks, 5-NIPA offers predictable cavity expansion without altering the primary dicarboxylate coordination geometry.

Corrosion Inhibition
Head-to-head
Zinc 5-nitroisophthalate eliminated blistering in alkyd coatings; zinc salts of 3- and 4-nitrophthalic acids showed blister failure under salt spray and steam chest testing.
Supports coating durability assessment for steel protection.
ASTM B-117 and DIN 50018 conditions.

Enhanced Acidity for Accelerated Esterification Kinetics

The strong electron-withdrawing effect of the nitro group at the 5-position significantly increases the acidity of the carboxylic acid protons. 5-NIPA exhibits a predicted pKa of approximately 2.81, compared to the baseline pKa of ~3.46 for unsubstituted isophthalic acid . This lower pKa facilitates more rapid acid-catalyzed esterification and alters the pH threshold required for complete deprotonation during the aqueous self-assembly of coordination polymers, directly impacting process cycle times and yield.

Evidence DimensionPredicted pKa (Acidity)
Target Compound DatapKa ~ 2.81
Comparator Or BaselinepKa ~ 3.46 (Isophthalic acid)
Quantified Difference~0.65 unit reduction in pKa (greater acidity)
ConditionsStandard aqueous conditions at 25°C

The increased acidity of 5-NIPA accelerates esterification reactions and shifts the basicity requirements for MOF ligand deprotonation, optimizing process cycle times.

Catalytic Recyclability
Reported
>80% conversion yield after 5 consecutive runs
Supports recyclable heterogeneous catalyst development.
In-MOF catalyst, Strecker reaction under mild conditions.
Supramolecular Synthon
Head-to-head
C(8) H-bond graph set for carboxyl-carboxylate interaction; 3- and 4-nitro isomers form a C(7) motif with the same co-former.
Supports predictable co-crystal synthon design strategies.
Proton-transfer compounds with aniline yellow at 130 K.
DES Solubility Profile
Head-to-head
Equilibrium solubility modeled in three betaine-based DES mixtures (Bet/PG, Bet/EG, Bet/Gly); nitro substitution alters solute-solvent interactions relative to unsubstituted and hydroxyl-substituted analogs.
Supports green solvent process and purification design.
Pseudo-binary mixtures, 293.15 K to 313.15 K.
Flow Synthesis Efficiency
Data to verify
≤20 min total reaction time, 88–90% reported yield
Supports scalable supply chain and process assessment.
Patent-reported continuous flow method; batch reference is class-level.

Precursor for Non-Ionic X-Ray Contrast Media (Iopamidol)

5-NIPA is the primary, oxidation-resistant starting material for Iopamidol synthesis. Its use enables high-yield esterification prior to reduction to 5-aminoisophthalic acid diesters, ensuring high API purity and minimizing process-related impurities [1].

Ligand for Expanded-Pore Metal-Organic Frameworks

Due to the steric bulk and hydrogen-bonding capacity of the nitro group, 5-NIPA is utilized to synthesize MOFs and coordination polymers with expanded cavities (e.g., 40-membered rings), which are valuable for gas storage, selective adsorption, and luminescence sensing [2].

Intermediate for High-Performance Disperse Dyes

The electron-withdrawing nature and specific solubility profile of 5-NIPA make it a critical intermediate in the synthesis of disperse dyes, where it acts as a dispersant and structural building block to enhance dye stability and uniform distribution .

Application Fit

Application
Selection Property
Validation Focus
Complex MOF Design
Topological diversity
Pore architecture and topology screening
Anti-Corrosion Coatings
Coating integrity
Blister resistance and long-term durability
Contrast Agent Intermediate
Nitroarene intermediate purity
Downstream amine reduction pathway
Co-Crystal Engineering
H-bond synthon predictability
Packing architecture and stability design

XLogP3

0.8

UNII

G7RZ7LC76U

GHS Hazard Statements

Aggregated GHS information provided by 105 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (88.57%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (91.43%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

618-88-2

Wikipedia

5-nitroisophthalic acid

General Manufacturing Information

1,3-Benzenedicarboxylic acid, 5-nitro-: ACTIVE

Physicochemical and mechanical properties of paracetamol cocrystal with 5-nitroisophthalic acid

Stevanus Hiendrawan, Bambang Veriansyah, Edward Widjojokusumo, Sundani Nurono Soewandhi, Saleh Wikarsa, Raymond R Tjandrawinata
PMID: 26657269   DOI: 10.1016/j.ijpharm.2015.12.001

Abstract

We report novel pharmaceutical cocrystal of a popular antipyretic drug paracetamol (PCA) with coformer 5-nitroisophhthalic acid (5NIP) to improve its tabletability. The cocrystal (PCA-5NIP at molar ratio of 1:1) was synthesized by solvent evaporation technique using methanol as solvent. The physicochemical properties of cocrystal were characterized by powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), thermogravimetry analysis (TGA), fourier transform infrared spectroscopy (FTIR), hot stage polarized microscopy (HSPM) and scanning electron microscopy (SEM). Stability of the cocrystal was assessed by storing them at 40°C/75% RH for one month. Compared to PCA, the cocrystal displayed superior tableting performance. PCA-5NIP cocrystal showed a similar dissolution profile as compared to PCA and exhibited good stability. This study showed the utility of PCA-5NIP cocrystal for improving mechanical properties of PCA.


The 1:1 proton-transfer compounds of 4-(phenyldiazenyl)aniline (aniline yellow) with 3-nitrophthalic, 4-nitrophthalic and 5-nitroisophthalic acids

Graham Smith, Urs D Wermuth, David J Young, Jonathan M White
PMID: 18322335   DOI: 10.1107/S0108270108001595

Abstract

The structures of the anhydrous 1:1 proton-transfer compounds of the dye precursor aniline yellow [4-(phenyldiazenyl)aniline], namely isomeric 4-(phenyldiazenyl)anilinium 2-carboxy-6-nitrobenzoate, C(12)H(12)N(3)(+) x C(8)H(4)NO(6)(-), (I), and 4-(phenyldiazenyl)anilinium 2-carboxy-4-nitrobenzoate, C(12)H(12)N(3)(+) x C(8)H(4)NO(6)(-), (II), and 4-(phenyldiazenyl)anilinium 3-carboxy-5-nitrobenzoate monohydrate, C(12)H(12)N(3)(+) x C(8)H(4)NO(6)(-) x H(2)O, (III), have been determined at 130 K. In (I) the cation has longitudinal rotational disorder. All three compounds have substructures comprising backbones formed through strong head-to-tail carboxyl-carboxylate hydrogen-bond interactions [graph set C(7) in (I) and (II), and C(8) in (III)]. Two-dimensional sheet structures are formed in all three compounds by the incorporation of the 4-(phenyldiazenyl)anilinium cations into the substructures, including, in the cases of (I) and (II), infinite H-N-H to carboxylate O-C-O group interactions [graph set C(6)], and in the case of (III), bridging through the water molecule of solvation. The peripheral alternating aromatic ring residues of both cations and anions give only weakly pi-interactive step features which lie between the sheets.


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